molecular formula C17H18N2O3S B2946444 N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 921812-31-9

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B2946444
CAS RN: 921812-31-9
M. Wt: 330.4
InChI Key: SWXFPVFQSCIKFC-UHFFFAOYSA-N
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Description

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide, also known as L-798,106, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of sulfonamide compounds which have been found to have various biological activities.

Scientific Research Applications

Novel Catalysts and Synthesis Methods

The development of green and efficient synthesis methods for sulfonamides has been an active area of research due to the importance of sulfonamide derivatives in drug synthesis. A notable study presented an environmentally benign method for the direct coupling of sulfonamides and alcohols, utilizing a nanostructured catalyst to achieve high yields in a variety of coupling reactions (F. Shi et al., 2009). This innovative approach highlights the potential of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide and related compounds in catalyzing significant reactions in drug synthesis.

Antimicrobial and Antioxidant Properties

Research into sulfonamide derivatives has also revealed their potential in antimicrobial and antioxidant applications. A study synthesized a series of sulfonamides and evaluated their in vitro antimicrobial activities against selected bacterial and fungal strains, with certain compounds exhibiting significant activity (Jagdish R. Badgujar et al., 2018). This indicates the broad utility of sulfonamide compounds in developing new antimicrobial and antioxidant agents.

Carbonic Anhydrase Inhibition for Therapeutic Applications

Sulfonamide derivatives have been extensively studied for their inhibitory activity against carbonic anhydrases, enzymes that play crucial roles in physiological processes. Novel sulfonamides incorporating indolin-2-one moieties have shown variable degrees of inhibition against different human carbonic anhydrase isoforms, suggesting their potential in therapeutic applications (Wagdy M. Eldehna et al., 2017). This research underscores the importance of exploring sulfonamide-based compounds for drug development, especially in targeting diseases related to carbonic anhydrase dysregulation.

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11(2)12-3-6-15(7-4-12)23(21,22)19-14-5-8-16-13(9-14)10-17(20)18-16/h3-9,11,19H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXFPVFQSCIKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

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